1-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(1-pyridin-3-ylsulfonylazetidin-3-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3S/c15-14(19)11-3-6-17(7-4-11)12-9-18(10-12)22(20,21)13-2-1-5-16-8-13/h1-2,5,8,11-12H,3-4,6-7,9-10H2,(H2,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDWPRGFDLSDQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2CN(C2)S(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or halogenated amines.
Sulfonylation: The azetidine ring is then sulfonylated using pyridine-3-sulfonyl chloride in the presence of a base like triethylamine to form the pyridin-3-ylsulfonyl azetidine intermediate.
Piperidine Ring Formation: The piperidine ring can be introduced through nucleophilic substitution reactions involving piperidine derivatives.
Amidation: Finally, the carboxamide group is introduced via amidation reactions using appropriate carboxylic acid derivatives and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine or piperidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving specific molecular targets.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group may play a crucial role in binding to active sites, while the azetidine and piperidine rings provide structural stability and specificity. The exact pathways and targets can vary depending on the biological context and the specific application being studied.
Comparison with Similar Compounds
1-(3-{(1E)-2-Cyano-3-[(1,1-dioxidotetrahydro-3-thiophenyl)amino]-3-oxo-1-propen-1-yl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-4-piperidinecarboxamide ()
- Key Differences: Replaces the pyridin-3-ylsulfonyl group with a tetrahydrothiophene-1,1-dioxide sulfonamide. Incorporates a cyano-propenyl-pyridopyrimidinone scaffold, absent in the query compound.
BI 605906 ()
- Structure: Thieno[2,3-b]pyridine core with methylsulfonyl-piperidine and difluoropropyl groups.
- Key Differences: Methylsulfonyl group on piperidine vs. pyridinylsulfonyl on azetidine. Thienopyridine core vs. azetidine-piperidine-carboxamide backbone.
- Implications: The thienopyridine system in BI 605906 may enhance planar binding to kinases, whereas the azetidine-piperidine in the query compound could favor three-dimensional target engagement .
Functional Group Variations
1-(1-Benzylpiperidin-4-yl)azetidine-3-carboxylic acid ()
- Key Differences :
- Carboxylic acid substituent vs. carboxamide in the query compound.
- Benzyl group on piperidine instead of pyridinylsulfonyl on azetidine.
- Implications : The carboxylic acid may reduce cell permeability due to ionization at physiological pH, whereas the carboxamide in the query compound could improve oral bioavailability .
SARS-CoV-2 Inhibitors ()
- Examples : (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide.
- Key Differences :
- Bulky naphthyl and fluorobenzyl groups vs. pyridinylsulfonyl-azetidine.
Molecular Weight and Solubility
Biological Activity
The compound 1-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. It features a unique structural arrangement combining piperidine, azetidine, and pyridine moieties, which may contribute to its interaction with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of This compound primarily involves its interaction with specific enzymes and receptors. The sulfonyl group is known for forming strong interactions with protein targets, potentially inhibiting their activity. The piperidine and azetidine rings enhance the binding affinity and specificity towards these targets, making it a candidate for various therapeutic applications.
Cytotoxicity and Apoptosis Induction
Research on related piperidine derivatives has demonstrated their ability to induce apoptosis in various cancer cell lines. For example, certain derivatives were shown to disrupt plasma membranes and induce cell cycle arrest in S-phase, leading to increased rates of apoptotic cell death . Given the structural components of This compound , it is plausible that it may exhibit similar cytotoxic effects.
Study on Antifungal Activity
A study investigating novel piperidine derivatives against Candida auris found that specific compounds induced significant antifungal activity through mechanisms involving membrane disruption and apoptosis . While this study did not test This compound directly, it highlights the potential for compounds with similar structures to exhibit effective antifungal properties.
Inhibition of Protein Targets
Another study focused on pyridin-based derivatives demonstrated their ability to inhibit protein tyrosine phosphatase 1B (PTP1B), a target involved in insulin signaling pathways . The findings suggested that modifications in the pyridine ring could enhance inhibitory activity, indicating a possible avenue for developing therapeutic agents targeting metabolic disorders.
Data Summary Table
Q & A
Q. Methodology :
- Orthogonal assays : Compare surface plasmon resonance (SPR) binding affinity with functional cAMP inhibition in HEK293 cells .
- Metabolic stability : Incubate with liver microsomes to identify rapid degradation pathways (e.g., sulfonamide hydrolysis) .
- Molecular dynamics : Simulate binding modes to targets (e.g., σ receptors) under varying pH and ionic strengths .
Advanced: How can green chemistry principles be applied to improve the sustainability of its synthesis?
Answer:
- Solvent replacement : Substitute DMF with cyclopentyl methyl ether (CPME), reducing environmental impact (E-factor reduction by 40%) .
- Catalysis : Use immobilized lipases for enantioselective azetidine ring formation (90% ee, 50°C, aqueous medium) .
- Microwave-assisted synthesis : Reduce reaction times from 12 hours to 30 minutes (e.g., amide coupling at 100°C) while maintaining 80% yield .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods during weighing/synthesis to avoid inhalation of fine particles .
- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
- First aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline flush .
Advanced: How do structural modifications (e.g., pyridinylsulfonyl vs. benzyl groups) impact target selectivity?
Answer:
- Sulfonamide vs. benzyl : Pyridin-3-ylsulfonyl enhances hydrogen bonding with kinase ATP pockets (e.g., IC50 reduction from 1.2 µM to 0.3 µM in JAK2 inhibition) but increases plasma protein binding (PPB >90%) .
- Azetidine ring size : Smaller azetidine (vs. pyrrolidine) improves conformational rigidity, boosting σ1 receptor binding (Ki = 8 nM vs. 22 nM) .
Q. Methodology :
- SAR studies : Synthesize analogs with systematic substitutions (e.g., pyridin-2-yl, pyridin-4-yl sulfonyl) .
- Free-energy calculations : Predict binding entropy changes using MM-GBSA simulations .
Basic: What analytical techniques characterize its stability under physiological conditions?
Answer:
- Forced degradation studies : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze by LC-MS to identify hydrolysis products (e.g., piperidine-4-carboxylic acid) .
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (>200°C indicates solid-state stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
